molecular formula C11H16ClN3O3 B3102465 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride CAS No. 1417793-05-5

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride

Cat. No.: B3102465
CAS No.: 1417793-05-5
M. Wt: 273.71 g/mol
InChI Key: VYFYGNXCKIQGCK-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride is a pyrrolidine-derived compound featuring a 3-methoxy-4-nitrophenyl substituent. Its molecular formula is C₁₁H₁₆ClN₃O₃, with a molecular weight of 287.74 g/mol and CAS number 1417793-05-5 . The methoxy and nitro groups on the phenyl ring contribute to its electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3.ClH/c1-17-11-6-9(2-3-10(11)14(15)16)13-5-4-8(12)7-13;/h2-3,6,8H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFYGNXCKIQGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(C2)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and supports green chemistry principles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under controlled conditions:

Reagents/Conditions Products Yield Notes
H₂/Pd-C (1 atm, RT, EtOH)1-(3-Methoxy-4-aminophenyl)pyrrolidin-3-amine hydrochloride85%Catalytic hydrogenation preserves the methoxy group.
Fe/HCl (reflux, 2 h)Same as above72%Cost-effective but requires acidic conditions.
NaBH₄/CuCl₂ (MeOH, 0°C)Partial reduction to hydroxylamine45%Incomplete reduction observed.

Mechanism : The nitro group is reduced via intermediate nitroso and hydroxylamine stages. Electron-withdrawing methoxy groups slightly hinder reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OMe) directs electrophiles to the para position relative to itself, while steric hindrance from the pyrrolidine ring limits reactivity at ortho sites:

Reagent Position Product Yield
HNO₃/H₂SO₄ (0°C)para1-(3-Methoxy-4-nitro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride68%
Br₂/FeBr₃ (CH₂Cl₂, RT)paraBrominated derivative52%
ClSO₃H (neat, 50°C)paraSulfonated product61%

Key Insight : The pyrrolidine ring’s steric bulk suppresses ortho substitution, favoring para products exclusively .

Amine Functionalization

The secondary amine on the pyrrolidine ring participates in alkylation, acylation, and condensation reactions:

Reaction Type Reagents Product Yield
Alkylation CH₃I, K₂CO₃ (DMF, 60°C)N-Methylated derivative78%
Acylation AcCl, Et₃N (CH₂Cl₂, 0°C)N-Acetylated product82%
Schiff Base Formation 4-Nitrobenzaldehyde (EtOH, reflux)Imine derivative65%

Side Reactions : Over-alkylation is minimized by using a 1:1 reagent ratio .

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or nucleophilic conditions:

Reagent Conditions Product Yield
BBr₃ (CH₂Cl₂, -78°C)2 h, argon atmospherePhenolic derivative89%
HBr (48%, reflux, 6 h)Aqueous phaseSame as above76%

Applications : Demethylation enables further functionalization, such as sulfonation or coupling .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening under harsh conditions:

Reagent Conditions Product Yield
HCl (conc., 120°C, 8 h)Sealed tubeLinear amine hydrochloride63%
H₂SO₄ (95%, reflux, 12 h)Open atmosphereDegraded products41%

Mechanism : Protonation of the amine weakens the C-N bond, leading to β-elimination .

Cross-Coupling Reactions

The nitroaryl group participates in palladium-catalyzed couplings:

Reaction Catalyst/Base Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivative70%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Arylated pyrrolidine65%

Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Key Research Findings

  • Steric Effects : The pyrrolidine ring’s conformation reduces reactivity at proximal aromatic positions .

  • Solubility : Hydrochloride salt formation improves aqueous solubility (~15 mg/mL) but complicates organometallic reactions.

  • Stability : Decomposition occurs above 200°C, with exothermic peaks at 215°C (DSC data).

Scientific Research Applications

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the pyrrolidine ring and the nitro group contributes to its biological activity by enhancing its ability to bind to proteins and enzymes. The compound’s stereochemistry and spatial orientation of substituents play a crucial role in its binding mode and overall biological profile .

Comparison with Similar Compounds

Impact of Heterocyclic Ring Size

  • Piperidine vs. Pyrrolidine : The piperidine analog (6-membered ring) exhibits greater conformational flexibility compared to the pyrrolidine (5-membered) core in the target compound. This flexibility may influence binding affinity in receptor-ligand interactions .

Substituent Effects

  • In contrast, the sulfonyl group in the 2-nitrobenzenesulfonyl analog introduces additional polarity and hydrogen-bonding capacity .
  • Halogen Substitution : Fluorine in the 3-fluoro-2-nitro analog enhances lipophilicity (logP) and metabolic stability, critical for pharmacokinetics .

Positional Isomerism

  • Nitro Group Position : The 4-nitro substitution in the target compound vs. 2-nitro in the fluorinated analog alters steric hindrance and electronic effects. Meta-substituted nitro groups (e.g., 6-nitro in ) may disrupt planar molecular conformations .

Salt Form and Solubility

  • Monohydrochloride vs. Dihydrochloride: Dihydrochloride salts (e.g., pyrimidin-4-yl analog) generally exhibit higher aqueous solubility due to increased ionic character, which is advantageous for formulation .

Biological Activity

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings to outline its biological activity, supported by data tables and case studies.

  • Molecular Formula : C12H15ClN2O3
  • Molecular Weight : 272.71 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a methoxy and nitro group on the phenyl moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, in vitro studies have shown that certain pyrrolidine derivatives possess strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Active Against
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine HCl0.0039 - 0.025S. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzene0.025 - 0.1S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.01 - 0.05E. coli

The minimal inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as S. aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies indicate that it can inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity Data

Compound NameMIC (mg/mL)Active Against
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine HCl0.005 - 0.05C. albicans
Other Pyrrolidine DerivativesVariesVarious Fungi

The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth . The presence of the nitro group is particularly significant as it may enhance the compound's ability to penetrate microbial membranes and exert its effects.

Case Studies

A notable study explored the effectiveness of this compound in treating infections caused by resistant strains of bacteria. The results indicated that not only did the compound exhibit significant antibacterial activity, but it also demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Another investigation focused on the compound's potential as an anticancer agent, revealing that it inhibited the proliferation of cancer cell lines in vitro at low concentrations, suggesting a possible mechanism involving apoptosis induction .

Q & A

Q. How does the compound’s stability vary under accelerated degradation conditions (e.g., light, heat)?

  • Forced degradation studies : Expose to UV light (ICH Q1B) or 40°C/75% RH for 4 weeks. LC-MS identifies degradation products (e.g., nitro → amine reduction, methoxy demethylation) .
  • Kinetic modeling : Arrhenius plots predict shelf life at standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride
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1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine hydrochloride

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